![molecular formula C12H9BrFN3O2 B2525139 N-(4-bromo-2-fluorophenyl)-6-methoxypyrimidine-4-carboxamide CAS No. 2034361-99-2](/img/structure/B2525139.png)
N-(4-bromo-2-fluorophenyl)-6-methoxypyrimidine-4-carboxamide
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Overview
Description
“N-(4-bromo-2-fluorophenyl)-6-methoxypyrimidine-4-carboxamide” is a chemical compound. The name suggests that it contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a carboxamide group (-CONH2), a methoxy group (-OCH3), and a phenyl ring (a six-membered carbon ring) with bromine and fluorine substituents .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the introduction of the various substituents. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be based on the arrangement of its atoms and the bonds between them. The pyrimidine ring and the phenyl ring are both planar, and they may be connected in various ways depending on the exact structure of the compound .Chemical Reactions Analysis
The reactivity of this compound would depend on the presence and position of its functional groups. The bromine and fluorine atoms are likely sites of reactivity, as are the carbonyl group of the carboxamide and the oxygen atom of the methoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, size, and the presence of various functional groups would influence properties like solubility, melting point, boiling point, and stability .Scientific Research Applications
- It may act as a kinase inhibitor, disrupting signaling pathways involved in tumor progression. For instance, it could target kinases like MEK1/2, which play a crucial role in cancer cell survival and proliferation .
- PET imaging using this radiotracer allows non-invasive visualization of specific molecular targets, such as vascular endothelial growth factor receptor (VEGFR)-2. It helps evaluate the efficacy of targeted therapies in cancer patients .
Cancer Research and Targeted Therapy
Positron Emission Tomography (PET) Imaging
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of N-(4-bromo-2-fluorophenyl)-6-methoxypyrimidine-4-carboxamide is the vascular endothelial growth factor receptor 2 (VEGFR-2) . VEGFR-2 plays a crucial role in tumor angiogenesis, which is the formation of new blood vessels that tumors need to grow .
Mode of Action
N-(4-bromo-2-fluorophenyl)-6-methoxypyrimidine-4-carboxamide interacts with its target, VEGFR-2, by inhibiting its activity . This inhibition prevents the signaling that promotes angiogenesis, thereby limiting the tumor’s ability to grow and spread .
Biochemical Pathways
The compound affects the VEGF signaling pathway, which is critical for angiogenesis . By inhibiting VEGFR-2, the compound disrupts this pathway, leading to a decrease in the formation of new blood vessels .
Pharmacokinetics
The pharmacokinetics of N-(4-bromo-2-fluorophenyl)-6-methoxypyrimidine-4-carboxamide are characterized by its absorption, distribution, metabolism, and excretion (ADME) properties . The compound is administered orally and is distributed extensively to tissues in a dose-dependent manner . The compound is metabolized, with N-desmethyl-ZD6474 being the most prominent metabolite, although it accounts for less than 2% of the total amount of the compound present .
Result of Action
The inhibition of VEGFR-2 by N-(4-bromo-2-fluorophenyl)-6-methoxypyrimidine-4-carboxamide results in a decrease in angiogenesis . This leads to a reduction in the growth and spread of tumors .
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-methoxypyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFN3O2/c1-19-11-5-10(15-6-16-11)12(18)17-9-3-2-7(13)4-8(9)14/h2-6H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKSQLRQBNLMOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NC2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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